

GNE-049 in Prostate Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: Gne-049

Cat. No.: B15572026

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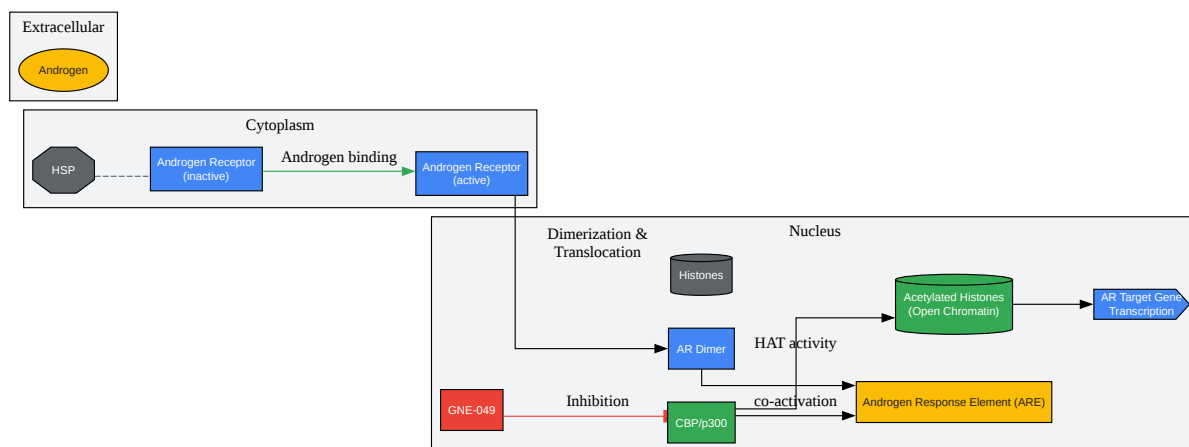
For Researchers, Scientists, and Drug Development Professionals

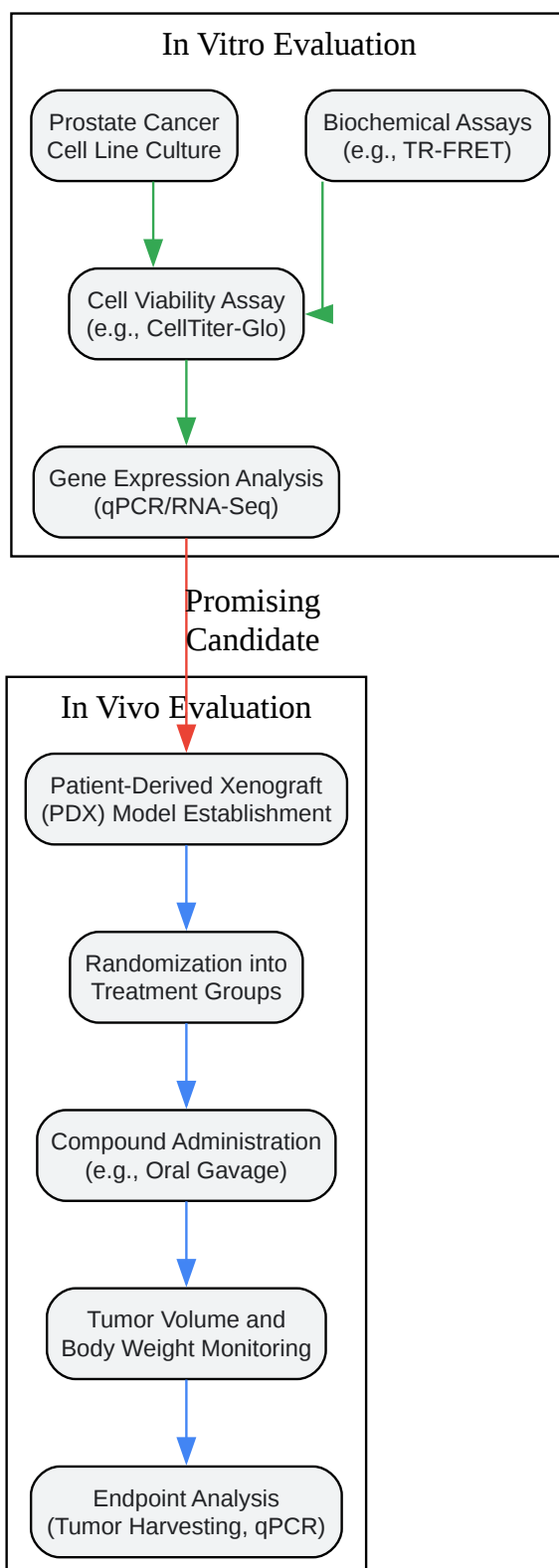
This technical guide provides an in-depth overview of the preclinical research on **GNE-049**, a potent and selective inhibitor of the CBP/p300 bromodomains, in the context of prostate cancer. This document details the mechanism of action, quantitative preclinical efficacy data, and comprehensive experimental protocols for key assays cited in the research.

Core Concepts: Mechanism of Action of GNE-049

GNE-049 is a small molecule inhibitor that targets the bromodomains of the homologous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2] In prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling pathway is a critical driver of tumor growth and survival.[3][4] The transcriptional activity of AR is dependent on the recruitment of co-activators, including CBP and p300, which possess histone acetyltransferase (HAT) activity.[5] This HAT activity leads to the acetylation of histone tails, such as H3K27, resulting in a more open chromatin structure that facilitates the transcription of AR target genes.[1][2]

GNE-049 selectively binds to the bromodomains of CBP and p300, preventing them from recognizing acetylated lysine residues on histones.[1][2] While **GNE-049** does not disrupt the interaction between AR and p300, it inhibits the co-activator function of p300, leading to a reduction in histone acetylation and the subsequent suppression of AR target gene transcription.[1] This ultimately results in decreased proliferation of AR-expressing prostate cancer cells.[1]





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